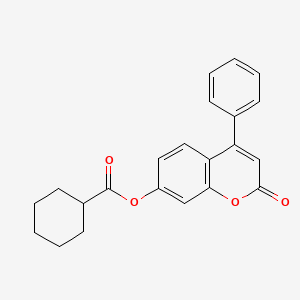![molecular formula C16H17NO3S B5548661 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound related to the tetrahydroisoquinoline (TIQ) family. It has been studied for various applications in the field of chemistry and pharmacology.
Synthesis Analysis
- A high-performance liquid chromatographic method has been developed for analyzing TIQs, including derivatives like 1,2,3,4-tetrahydroisoquinoline, by derivatization with fluorescent sulfonamides (Inoue, Matsubara, & Tsuruta, 2008).
- Visible light-promoted synthesis of heterocyclic derivatives, including sulfonylmethylisoquinoline-1,3(2H,4H)-diones, has been achieved, which can be related to the synthesis process of similar compounds (Liu, Cong, Liu, & Sun, 2016).
Molecular Structure Analysis
- The molecular structure of compounds similar to 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, like 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, has been confirmed based on various spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
- Stereochemical aspects during the substitution reaction of related tetrahydroisoquinoline derivatives with amines have been studied, which can give insights into similar reactions involving 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (Sugiura et al., 1997).
Physical Properties Analysis
- The physical properties of such compounds are often determined using chromatographic and spectral methods as shown in the analysis of similar TIQ compounds (Inoue, Matsubara, & Tsuruta, 2008).
Chemical Properties Analysis
- The chemical properties, especially the reactivity and stability of related compounds, can be inferred from studies like the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via reactions like Pummerer reaction (Shinohara et al., 1998).
Wissenschaftliche Forschungsanwendungen
Analytical Applications
A study by Inoue et al. (2008) developed a highly sensitive high-performance liquid chromatographic method for the analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains, essential for neurological research. The method involves derivatization with a fluorescent labeling reagent and has been used for the simultaneous analysis of TIQs, showcasing the compound's role in advanced analytical techniques (Inoue, Matsubara, & Tsuruta, 2008).
Chemical Synthesis
Hayun et al. (2012) reported the synthesis of a compound structurally related to 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, indicating the relevance of such structures in chemical synthesis and the development of novel compounds. This synthesis, involving reactions with chlorosulfonic acid and ammonia gas, highlights the compound's significance in creating novel chemical entities (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Pharmacological Research
Research by Liao et al. (2018) explored the design and synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. This study emphasized the role of such compounds in medicinal chemistry, particularly in developing drugs with potential therapeutic applications (Liao et al., 2018).
Cancer Research
A study by Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This research underscores the compound's importance in developing new therapeutic agents, particularly in oncology (Redda, Gangapuram, & Ardley, 2010).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-6-8-16(9-7-15)21(18,19)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZXXCFFLOZHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)
![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)
![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)
![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)